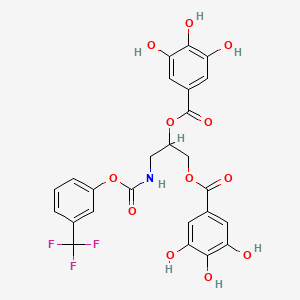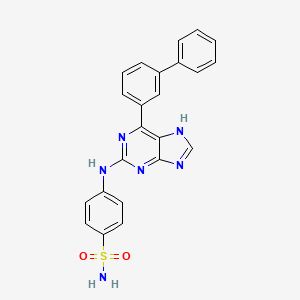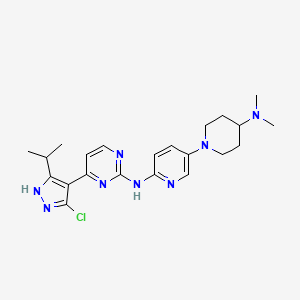![molecular formula C16H13ClN4OS B606634 4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine CAS No. 959766-47-3](/img/structure/B606634.png)
4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine
Descripción general
Descripción
5-chloro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H4ClN3 .
Synthesis Analysis
The production method for 5-chloro-1H-benzo[d][1,2,3]triazole uses 4-chloro-2-nitroaniline as raw material .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-benzo[d][1,2,3]triazole is represented by the formula C6H4ClN3 .Chemical Reactions Analysis
5-chloro-1H-benzo[d][1,2,3]triazole is used in organic synthesis .Physical And Chemical Properties Analysis
The molar mass of 5-chloro-1H-benzo[d][1,2,3]triazole is 153.57. It has a density of 1.3647 (rough estimate) and a melting point of 157-159 °C (lit.) .Aplicaciones Científicas De Investigación
Heat Shock Protein 90 Inhibition
CH5015765 is known to be a potent inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that regulates the maturation and stabilization of its substrate proteins, known as client proteins . Many of these client proteins are involved in tumor progression and survival .
Anticancer Activity
Due to its high affinity for Hsp90, CH5015765 has demonstrated antitumor activity in human cancer xenograft mouse models . This makes it a promising candidate for the development of anticancer drugs .
Drug Design and Development
The structure of CH5015765 has been used in the design and development of new drugs . Its design was facilitated by in silico evaluation of the 3D X-ray Hsp90 complex structures .
Fragment-Based Drug Discovery
CH5015765 was identified through a combination of fragment screening and virtual screening against Hsp90 . This highlights its role in fragment-based drug discovery, a method that involves identifying small chemical fragments, which may bind to the target protein, and then growing, merging, or linking these fragments to produce a lead with increased affinity .
Structure-Based Drug Design
The development of CH5015765 also involved structure-based drug design . This approach uses the 3D structure of the target protein to design drugs with high affinity and specificity .
Ligand Efficiency
CH5015765 was identified as a specific ligand to Hsp90 with high ligand efficiency . Ligand efficiency is a measure of how well a ligand binds to its target per heavy atom count, and it’s a useful parameter in drug discovery .
Safety and Hazards
Mecanismo De Acción
Target of Action
CH5015765, also known as 4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine, is primarily targeted towards Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that regulates the maturation and stabilization of its substrate proteins, known as client proteins . Many of these client proteins are involved in tumor progression and survival, making HSP90 a significant target for developing anticancer drugs .
Mode of Action
CH5015765 acts as an HSP90 inhibitor . It binds to the ATP binding site of HSP90, inhibiting its function . This interaction disrupts the maturation and stabilization of client proteins, many of which are essential for tumor progression and survival .
Biochemical Pathways
The inhibition of HSP90 by CH5015765 affects the biochemical pathways involving the client proteins of HSP90. These proteins are involved in various cellular processes, including cell cycle control, cell growth and survival, and signal transduction . By inhibiting HSP90, CH5015765 disrupts these pathways, leading to the inhibition of tumor progression .
Pharmacokinetics
It’s worth noting that the compound was designed for oral availability , which suggests considerations of its absorption and bioavailability during its development.
Result of Action
The primary result of CH5015765’s action is its antitumor activity . By inhibiting HSP90, it disrupts the function of proteins essential for tumor progression and survival . This leads to the inhibition of tumor growth, as demonstrated in human cancer xenograft mouse models .
Propiedades
IUPAC Name |
4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCGMGLTQPTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(5-Chloro-1H,3H-benzo[de]isochromen-6-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CH5015765) interact with Hsp90 alpha, and what are the potential downstream effects of this interaction?
A1: The research paper focuses on the structural analysis of CH5015765 bound to the N-terminal domain of Hsp90 alpha []. While the exact downstream effects aren't detailed in this specific paper, it's known that Hsp90 plays a crucial role in the proper folding, stability, and function of numerous client proteins involved in cell signaling and growth. Inhibitors targeting the N-terminal domain of Hsp90, like CH5015765, could disrupt these interactions, potentially leading to the degradation of client proteins and affecting downstream cellular processes. Further research is necessary to fully elucidate the specific downstream effects of CH5015765 on Hsp90 function and its implications for cellular behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
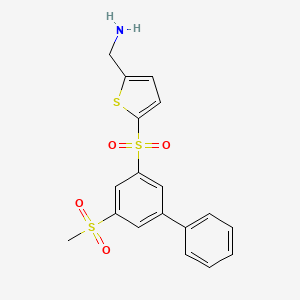
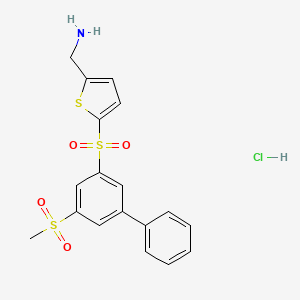

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)
